molecular formula C10H14N2O B1464532 2-(Cyclopentyloxy)pyridin-4-amine CAS No. 1247459-58-0

2-(Cyclopentyloxy)pyridin-4-amine

Cat. No.: B1464532
CAS No.: 1247459-58-0
M. Wt: 178.23 g/mol
InChI Key: MNVCHTPZJRHVBX-UHFFFAOYSA-N
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Description

“2-(Cyclopentyloxy)pyridin-4-amine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is also known by its IUPAC name, 2-(cyclopentyloxy)-3-pyridinamine .


Molecular Structure Analysis

The molecular structure of “this compound” involves a pyridine ring attached to a cyclopentane ring via an oxygen atom . The nitrogen atom in the pyridine ring is also attached to an amine group .

Scientific Research Applications

Enzymatic Oxyfunctionalization

The enzymatic oxyfunctionalization of pyridine derivatives, including those related to 2-(cyclopentyloxy)pyridin-4-amine, has been explored using whole cells of Burkholderia sp. MAK1. This method has shown promise for the regioselective preparation of various hydroxylated pyridines and pyridin-N-oxides, which are valuable intermediates in the chemical industry for the synthesis of pharmaceutical products and polymers with unique physical properties (Stankevičiūtė et al., 2016).

Synthesis of Heterocyclic Compounds

Research has demonstrated the feasibility of synthesizing 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from amination or hydrazination of pyridine derivatives. This synthetic pathway highlights the potential of this compound derivatives for the generation of novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Арустамова & Пивень, 2013).

Catalytic Applications

Group 10 metal aminopyridinato complexes have been synthesized for use as catalysts in various chemical transformations, including aryl-Cl activation and hydrosilane polymerization. These complexes, derived from aminopyridines, underscore the utility of this compound derivatives in catalysis, enabling the development of new catalytic systems for organic synthesis and polymerization reactions (Deeken et al., 2006).

Novel Synthetic Routes

The versatility of pyridine derivatives in the synthesis of complex heterocycles has been illustrated through a four-component one-pot synthesis method. This strategy enables the creation of cyclopentyl and cyclohexyl annealed pyridines, showcasing the potential of this compound derivatives in facilitating novel synthetic routes for the generation of pharmacologically relevant compounds (Yehia et al., 2002).

Future Directions

The future directions for research on “2-(Cyclopentyloxy)pyridin-4-amine” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications .

Biochemical Analysis

Biochemical Properties

2-(Cyclopentyloxy)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to exhibit antiproliferative activity against breast cancer cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PLK4 can disrupt centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as PLK4, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular functions. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes. Understanding these molecular interactions is essential for developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it exhibits good plasma stability and liver microsomal stability . These properties ensure that the compound remains active over extended periods, making it suitable for in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes may play a role in its oxidation and reduction . These metabolic reactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

2-cyclopentyloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVCHTPZJRHVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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